molecular formula C10H13NO2S B152608 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde CAS No. 207290-72-0

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

Cat. No.: B152608
CAS No.: 207290-72-0
M. Wt: 211.28 g/mol
InChI Key: QGNLQHONMNFZJP-UHFFFAOYSA-N
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Description

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde is a chemical compound with the molecular formula C10H13NO2S. It is characterized by a thiophene ring substituted with a hydroxypiperidine group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde typically involves the reaction of 4-hydroxypiperidine with 2-thiophenecarboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives of the compound .

Scientific Research Applications

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxypiperidine group can interact with biological receptors, while the thiophene ring may contribute to the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and thiophene derivatives, such as:

Uniqueness

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-7-9-1-2-10(14-9)11-5-3-8(13)4-6-11/h1-2,7-8,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNLQHONMNFZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377004
Record name 5-(4-hydroxypiperidino)-2-thiophenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207290-72-0
Record name 5-(4-hydroxypiperidino)-2-thiophenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Hydroxypiperidin-1-yl)thiophene-2-carboxaldehyde
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